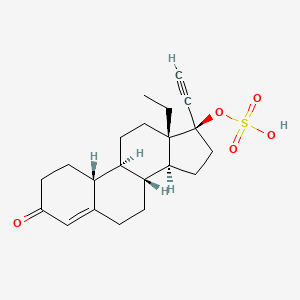
Levonorgestrel Sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levonorgestrel Sulfate Sodium Salt is a synthetic progestogen, a type of hormone used in various contraceptive methods. It is a derivative of Levonorgestrel, which is widely used in oral contraceptives and intrauterine devices (IUDs) for birth control. This compound is known for its high efficacy in preventing pregnancy and its role in hormone therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Levonorgestrel Sulfate Sodium Salt involves several steps, starting from the basic steroid structure. The process typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.
Ethynylation: Addition of an ethynyl group to the steroid structure.
Sulfation: Conversion of the hydroxyl group to a sulfate ester.
Neutralization: Reaction with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the chemical reactions.
Purification: Techniques such as crystallization and chromatography are employed to purify the compound.
Quality Control: Rigorous testing to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Levonorgestrel Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of Levonorgestrel, which can be used for different therapeutic purposes .
Aplicaciones Científicas De Investigación
Levonorgestrel Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and hormone synthesis.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Widely used in contraceptive methods and hormone replacement therapy.
Industry: Employed in the production of various pharmaceutical formulations
Mecanismo De Acción
Levonorgestrel Sulfate Sodium Salt exerts its effects by binding to progesterone and androgen receptors. This binding slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This inhibition prevents ovulation and alters the cervical mucus, making it difficult for sperm to enter the uterus .
Comparación Con Compuestos Similares
Similar Compounds
Norgestrel: A racemic mixture of levonorgestrel and its inactive isomer.
Desogestrel: Another synthetic progestogen used in contraceptives.
Etonogestrel: A metabolite of desogestrel with similar contraceptive properties.
Uniqueness
Levonorgestrel Sulfate Sodium Salt is unique due to its high efficacy, long duration of action, and minimal side effects compared to other progestogens. Its sulfate ester form enhances its solubility and stability, making it suitable for various pharmaceutical formulations .
Propiedades
Fórmula molecular |
C21H28O5S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H28O5S/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25/h2,13,16-19H,3,5-12H2,1H3,(H,23,24,25)/t16-,17+,18+,19-,20-,21-/m0/s1 |
Clave InChI |
LFTOQTVKUXTEIN-XUDSTZEESA-N |
SMILES isomérico |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34 |
SMILES canónico |
CCC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
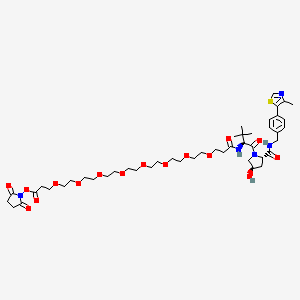
![N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine](/img/structure/B13718955.png)
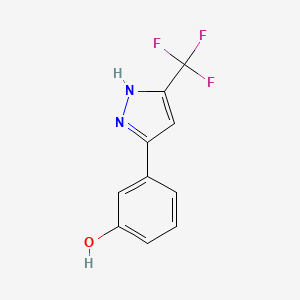

![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
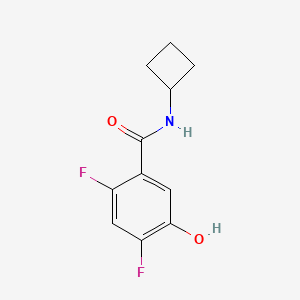
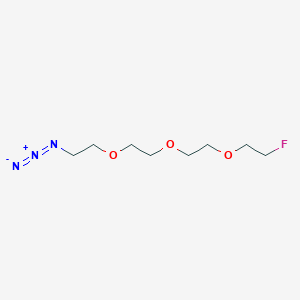
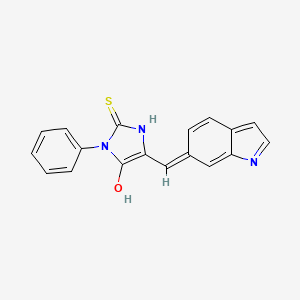

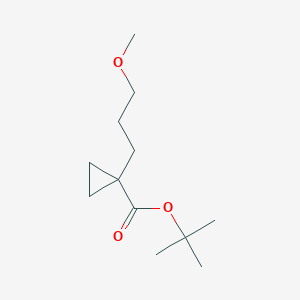

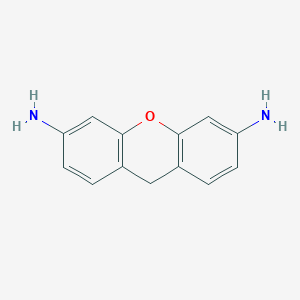
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
